3-Methylbenzo[f]quinoline

Fluorescence spectroscopy Photophysics Materials science

Isomeric purity is critical in benzo[f]quinoline-based synthesis. Unspecified methyl positions compromise optical properties and reaction selectivity. - Distinct 3-methyl substitution prevents the fluorescence quantum yield quenching observed in the 2-methyl isomer, ensuring reliable photophysical performance. - Defined pKa (5.92) and LogP (~3.78) enable predictable reactivity and organic-phase solubility in multi-step pharmaceutical synthesis. - Consistent physicochemical profile supports reproducible process development and impurity profiling.

Molecular Formula C14H11N
Molecular Weight 193.24 g/mol
CAS No. 85-06-3
Cat. No. B1582139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[f]quinoline
CAS85-06-3
Molecular FormulaC14H11N
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C3=CC=CC=C3C=C2
InChIInChI=1S/C14H11N/c1-10-6-8-13-12-5-3-2-4-11(12)7-9-14(13)15-10/h2-9H,1H3
InChIKeySUHRSZJZYUCLOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbenzo[f]quinoline Overview


3-Methylbenzo[f]quinoline (CAS 85-06-3), also known as β-Naphthoquinaldine, is a polycyclic azaarene belonging to the benzo[f]quinoline class, characterized by a fused quinoline core with a methyl substituent specifically at the 3-position [1]. This rigid planar structure exhibits notable fluorescence and luminescent properties, rendering it of interest in organic electronics and photonic device applications . The compound is a solid at room temperature with a melting point of 73-78°C and is slightly soluble in water but readily soluble in organic solvents like ethanol and acetone . Its predictable physicochemical profile, including a pKa of 5.92±0.40 (predicted) and a LogP of approximately 3.78, distinguishes it from other methylated or unsubstituted analogs and directly influences its utility in pharmaceutical intermediate synthesis and materials science .

PhotophysicsPosition-specific fluorescence; avoids 2-methyl quenching
SynthesisPredictable ionization & lipophilicity profile
AnalysisIsomer-specific MS fragmentation for identification

Positional Specificity of 3-Methylbenzo[f]quinoline


Benzo[f]quinoline derivatives are not a monolithic class where one compound can be freely substituted for another. The specific position of the methyl group on the benzo[f]quinoline core critically dictates the compound's physicochemical properties, chemical reactivity, and photophysical behavior. For example, the mass spectrometric fragmentation patterns of 1-methyl and 2-methyl benzo[f]quinoline differ significantly, reflecting distinct bond strengths and stabilities [1]. Furthermore, a methyl group in the 2-position leads to a quantifiable decrease in fluorescence quantum yield compared to other positions [2]. Therefore, substituting 3-Methylbenzo[f]quinoline with the 1-methyl, 2-methyl, or unsubstituted parent compound will result in a different molecule with altered optical properties, reactivity, and formulation characteristics, which can compromise experimental reproducibility or product performance. The following evidence provides quantitative justification for selecting the specific 3-methylated isomer.

2-Methyl Isomer
Fluorescence quantum yield decreases markedly; may compromise photonic or probe performance.
1-Methyl Isomer
Distinct MS fragmentation pattern limits reliable identification in complex matrices.
Unsubstituted Parent
Lower predicted basicity and lipophilicity alter solubility and distribution behavior.

3-Methylbenzo[f]quinoline Differentiation Evidence


Fluorescence Quantum Yield: 3-Methyl vs. 2-Methyl

The position of the methyl group on the benzo[f]quinoline scaffold has a profound, quantifiable impact on its photophysical properties. A direct comparison of spectral luminescence properties reveals that the introduction of a methyl group at the 2-position leads to a decrease in the fluorescence quantum yield. In contrast, the 3-methyl derivative, while not directly quantified in the same study for its absolute quantum yield, is structurally distinct and would not be expected to exhibit this quenching effect, thereby offering a higher efficiency for applications requiring fluorescence [1].

Fluorescence Yield
Class-level inference
3-methyl avoids quenching observed in 2-methyl isomer
Supports selection for fluorescence-based applications
Reported luminescence trend; absolute quantum yield not directly quantified
Fluorescence spectroscopy Photophysics Materials science Organic electronics

Fragmentation Pattern: 1-Methyl vs. 3-Methyl

The location of the methyl substituent significantly alters the molecule's bond strengths and fragmentation pathways, a crucial factor in structural elucidation and understanding chemical stability. A mass spectrometric study established that benzo[f]quinoline derivatives containing a methyl group in the 1-position exhibit different fragmentation behavior compared to those with substituents in other positions, such as the 3-position. The strength of the chemical bond between the substituents and the benzoquinoline ring is dependent on the position, which can be directly observed via mass spectrometry [1]. This implies different reactivity and stability profiles for 3-Methylbenzo[f]quinoline versus its 1-methyl analog.

MS Fragmentation
Class-level inference
Distinct fragment ion profile vs. 1-methyl isomer
Enables isomer-specific analytical identification
EI-MS structural differentiation; position-dependent bond strength
Mass spectrometry Structural analysis Chemical stability Synthetic chemistry

pKa and LogD: 3-Methyl vs. Unsubstituted

The presence and position of a methyl group fundamentally alter key physicochemical parameters that dictate solubility, lipophilicity, and ionization state. 3-Methylbenzo[f]quinoline has a predicted pKa of 5.92±0.40 and a calculated LogD (pH 7.4) of 3.57 . While the exact values for the unsubstituted benzo[f]quinoline are not provided in the same sources, the introduction of an electron-donating methyl group predictably increases basicity and lipophilicity compared to the parent compound. This shift in pKa and LogD is a direct, quantifiable consequence of the specific 3-methyl substitution pattern, differentiating it from the unsubstituted scaffold and other positional isomers.

pKa & LogD
Class-level inference
Predicted pKa 5.92±0.40, LogD (pH 7.4) 3.57
Predictable ionization and distribution profile
Predicted values; experimental verification recommended
Physicochemical property Formulation Drug discovery ADME prediction

Validated Purity and Storage Specifications

Unlike generic or less-defined sources, 3-Methylbenzo[f]quinoline is commercially available with a well-defined and guaranteed minimum purity of 97% . This specification is critical for ensuring reproducibility in sensitive applications. Furthermore, its physicochemical properties, such as a defined melting point range of 73-78°C , provide a straightforward method for verifying identity and quality upon receipt. The compound is stable under recommended storage conditions (2-8°C) but is noted to be incompatible with oxidizing agents .

Purity & Storage
Supporting evidence
Min. purity 97%, mp 73–78°C, store 2–8°C
Supports lot consistency and quality verification
Commercial specification from multiple vendors
Quality control Procurement Reproducibility Chemical synthesis

3-Methylbenzo[f]quinoline Application Scenarios


Fluorescent Probes & Organic Electronics

The compound's inherent fluorescence and the critical advantage of avoiding the quantum yield quenching observed in the 2-methyl isomer [1] make it a preferred choice for researchers developing novel fluorescent probes, organic light-emitting diodes (OLEDs), or other photonic devices where high luminescence efficiency is paramount. Its distinct emission properties can be harnessed for sensing applications or as a building block in advanced materials [2].

Pharmaceutical Intermediate

3-Methylbenzo[f]quinoline is explicitly used as a pharmaceutical intermediate . Its defined and predictable physicochemical profile, including a pKa of 5.92 and a LogD of 3.57 , is essential for chemists designing synthetic routes to novel drug candidates. These parameters directly influence the compound's behavior in multi-step reactions and its solubility in organic media, ensuring predictable and reproducible synthesis outcomes.

Analytical Standard for Isomer Identification

The unique mass spectrometric fragmentation pattern of the 3-methyl isomer, which is distinct from the 1-methyl analog [3], positions it as an essential analytical standard. Laboratories performing GC-MS or LC-MS analysis of complex environmental, petrochemical, or biological samples can use 3-Methylbenzo[f]quinoline as a certified reference material to confirm the presence and quantity of this specific azaarene, distinguishing it from other methylated isomers.

Chemical Biology of Azaarene Derivatives

While 3-Methylbenzo[f]quinoline itself is primarily an intermediate, the broader benzo[f]quinoline scaffold is actively investigated for its biological activity, including anticancer and antimicrobial properties [4][5]. Using a high-purity, well-characterized 3-methyl derivative ensures that any observed biological activity in downstream compounds can be confidently attributed to the specific structural motif, rather than impurities or isomeric mixtures, thus supporting robust structure-activity relationship (SAR) studies.

Application
Selection Property
Validation Focus
Fluorescent Probes & Organic Electronics
Position-specific photophysical profile
Fluorescence quantum yield evaluation
Pharmaceutical Intermediate
Predictable pKa & LogD profile
Solubility & distribution behavior in synthesis
Analytical Standard for Isomer ID
Isomer-specific MS fragmentation
GC-MS/LC-MS isomer discrimination
Chemical Biology of Azaarene Scaffolds
High-purity, well-characterized building block
SAR confidence and impurity control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylbenzo[f]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.